molecular formula C30H27N3O6S B10899478 {4-[(E)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid

{4-[(E)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid

Cat. No.: B10899478
M. Wt: 557.6 g/mol
InChI Key: NPIYSQWQBLGPEN-LOXLAOLJSA-N
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Description

2-[4-({3-[2-(1H-INDOL-3-YL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-METHOXYPHENOXY]ACETIC ACID is a complex organic compound that features a unique combination of indole, thiazole, and phenoxyacetic acid moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({3-[2-(1H-INDOL-3-YL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-METHOXYPHENOXY]ACETIC ACID typically involves multi-step organic reactions. The key steps include:

    Formation of the Indole Moiety: The indole nucleus can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Thiazole Ring Formation: The thiazole ring can be constructed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Coupling Reactions: The indole and thiazole intermediates are coupled using appropriate reagents and conditions to form the desired compound. This step may involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide or ester bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-({3-[2-(1H-INDOL-3-YL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-METHOXYPHENOXY]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole, thiazole, or phenoxyacetic acid moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-({3-[2-(1H-INDOL-3-YL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-METHOXYPHENOXY]ACETIC ACID has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Pharmacology: It can be used to study the interactions with various receptors and enzymes, providing insights into its potential therapeutic effects.

    Materials Science: The compound’s properties may be explored for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-[4-({3-[2-(1H-INDOL-3-YL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-METHOXYPHENOXY]ACETIC ACID involves its interaction with molecular targets such as enzymes, receptors, and proteins. The indole and thiazole moieties may play a crucial role in binding to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole moiety.

    Thiazole derivatives: Compounds with thiazole rings that exhibit various biological activities.

    Phenoxyacetic acid derivatives: Compounds with phenoxyacetic acid moieties used in herbicides and pharmaceuticals.

Uniqueness

2-[4-({3-[2-(1H-INDOL-3-YL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2-METHOXYPHENOXY]ACETIC ACID is unique due to its combination of indole, thiazole, and phenoxyacetic acid moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C30H27N3O6S

Molecular Weight

557.6 g/mol

IUPAC Name

2-[4-[(E)-[3-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C30H27N3O6S/c1-37-22-10-8-21(9-11-22)32-30-33(14-13-20-17-31-24-6-4-3-5-23(20)24)29(36)27(40-30)16-19-7-12-25(26(15-19)38-2)39-18-28(34)35/h3-12,15-17,31H,13-14,18H2,1-2H3,(H,34,35)/b27-16+,32-30?

InChI Key

NPIYSQWQBLGPEN-LOXLAOLJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)O)OC)/S2)CCC4=CNC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)S2)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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